molecular formula C9H10BrClO2 B1374903 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene CAS No. 166959-35-9

4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene

Cat. No. B1374903
M. Wt: 265.53 g/mol
InChI Key: GCTBJNZZUCBCDJ-UHFFFAOYSA-N
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Description

“4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene” is a chemical compound with the molecular formula C9H10BrClO2 . It is used as a reagent in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene” is represented by the InChI code: 1S/C9H10BrClO2/c1-12-4-5-13-9-6-7 (10)2-3-8 (9)11/h2-3,6H,4-5H2,1H3 . The molecular weight of the compound is 265.53 .

Scientific Research Applications

  • Synthesis of SGLT2 Inhibitors

    • Field : Pharmaceutical Chemistry
    • Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Methods : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
  • Organic Building Blocks

    • Field : Organic Chemistry
    • Application : 1-Bromo-2-(2-methoxyethoxy)ethane can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy . It can also be used in the synthesis of a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .
    • Methods : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

The safety data sheet for “4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene” indicates that it is harmful by inhalation, in contact with skin, and if swallowed . In case of fire, dry powder or carbon dioxide extinguishers should be used . It should be stored in closed vessels .

properties

IUPAC Name

4-bromo-2-chloro-1-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTBJNZZUCBCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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